2-Thienyllithium

描述

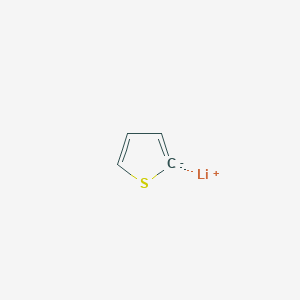

2-Thienyllithium is an organolithium compound characterized by the presence of a thiophene ring bonded to a lithium ion. It has the molecular formula C4H3LiS and a molar mass of 90.07 g/mol . This compound is known for its strong nucleophilicity and basicity, making it a valuable reagent in organic synthesis .

准备方法

2-Thienyllithium is typically synthesized through the reaction of thiophene with an organolithium reagent such as n-butyllithium. The reaction is carried out in an anhydrous environment, often using tetrahydrofuran (THF) as a solvent . The process involves the following steps:

Reaction Setup: A three-necked flask is charged with THF and thiophene, and the mixture is cooled to -40°C under a nitrogen atmosphere.

Addition of n-Butyllithium: n-Butyllithium is added dropwise while maintaining the temperature between -30°C and -20°C.

Formation of this compound: The mixture is stirred for an hour, then cooled to -70°C, and sulfur is added to complete the reaction.

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

化学反应分析

2-Thienyllithium undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It reacts with electrophiles such as alkyl halides to form substituted thiophenes.

Cross-Coupling Reactions: It can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, to form carbon-carbon bonds.

Chelation: This compound can form chelated complexes with certain ligands, affecting its reactivity and selectivity.

Common reagents used in these reactions include alkyl halides, copper(I) cyanide, and various transition metal catalysts. The major products formed are typically substituted thiophenes and other heterocyclic compounds .

科学研究应用

Organic Synthesis

2-Thienyllithium is widely used as a nucleophile in various organic reactions:

- Carbon-Carbon Bond Formation : It readily reacts with electrophiles to form new carbon-carbon bonds, facilitating the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. For instance, it can be employed in the synthesis of thiophene-containing compounds that are prevalent in biologically active substances .

- Alkylation and Arylation : The compound has been utilized in alkylation and arylation reactions, demonstrating high selectivity and yield under optimized conditions. A notable study showed that this compound could couple with aryl bromides effectively at room temperature without the need for solvents .

Material Science

This compound plays a significant role in the development of conducting polymers:

- Conjugated Polymers : It serves as a building block for synthesizing conjugated polymers with unique electrical and optical properties. These polymers are essential for applications in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors .

- Chemical Vapor Deposition : The compound can be used in chemical vapor deposition techniques to create thin films of thiophene-based materials suitable for electronic devices and sensors .

Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound in synthesizing a ligand for melanin-concentrating hormone receptors involved in treating eating disorders and obesity. The cross-coupling reaction yielded high selectivity and efficiency within minutes .

Development of Novel Catalytic Methods

Research into catalytic asymmetric C-C bond formation using this compound revealed its potential in regioselective alkylation reactions. The optimization studies indicated that using copper catalysis improved yields significantly compared to traditional methods .

作用机制

The mechanism of action of 2-Thienyllithium involves its strong nucleophilicity and basicity. It readily donates electrons to electrophiles, facilitating nucleophilic substitution and addition reactions. The lithium ion can also coordinate with ligands, forming chelated complexes that influence the reactivity and selectivity of the compound .

相似化合物的比较

2-Thienyllithium is similar to other organolithium compounds such as phenyllithium and 2-thienylmagnesium bromide. it is unique in its ability to form chelated complexes and its strong nucleophilicity . Similar compounds include:

Phenyllithium: Used in similar nucleophilic substitution reactions but lacks the thiophene ring.

2-Thienylmagnesium Bromide: Another organometallic reagent with similar reactivity but different coordination properties.

生物活性

2-Thienyllithium, a lithium organothiophene compound, has garnered attention in organic synthesis due to its unique reactivity and potential applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of this compound, exploring its chemical properties, reactivity with electrophiles, and implications for drug development.

This compound (CHLiS) is characterized by its thienyl group, which contributes to its nucleophilic properties. The compound is typically prepared through the lithiation of thiophene derivatives. Its structure allows it to participate in various organic reactions, particularly in forming new carbon-carbon bonds.

Reactivity and Mechanisms

This compound exhibits significant reactivity with a variety of electrophiles, facilitating the synthesis of complex organic molecules. Notably, it can act as a nucleophile, attacking positively charged centers on aromatic rings. This property enables the introduction of functional groups such as aldehydes, ketones, and esters into aromatic systems.

Table 1: Reactivity of this compound with Electrophiles

| Electrophile | Reaction Conditions | Product Yield (%) | Notes |

|---|---|---|---|

| 3-thio phenecarboxaldehyde | THF, -78°C | 63 | Forms 3-bromo-2,3-dithienylcarbinol |

| Aryl bromides | Solvent-free, RT | >95 | High selectivity and yield |

| Aryl chlorides | Solvent-free, RT | Excellent | Avoids halogen/lithium exchange |

Biological Applications

The versatility of this compound extends to its applications in drug discovery and material science. Its ability to form complex structures makes it a valuable intermediate in synthesizing biologically active compounds. For instance, it has been employed in the synthesis of ligands for melanin-concentrating hormone receptors, which are implicated in treating obesity and depression .

Case Studies

- Synthesis of Melanin Concentrating Hormone Receptor Ligands :

- Formation of Biologically Active Thiophene Derivatives :

常见问题

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 2-thienyllithium with high purity and reproducibility?

- Methodological Answer : The synthesis typically involves transmetallation of 2-bromothiophene with n-butyllithium in anhydrous THF at low temperatures (-78°C). Key steps include rigorous exclusion of moisture/oxygen via Schlenk-line techniques and monitoring reaction progress via aliquot quenching followed by GC-MS or <sup>1</sup>H NMR analysis. Reproducibility requires strict control of stoichiometry, solvent dryness (e.g., THF pre-dried over Na/benzophenone), and reaction time .

Q. How can researchers accurately characterize the concentration and stability of this compound solutions?

- Methodological Answer : Concentration is determined via double-quantitative <sup>1</sup>H NMR using 1,3,5-trimethoxybenzene as an internal standard in deuterated THF. Stability assessments involve periodic sampling under inert conditions, followed by kinetic analysis of decomposition products (e.g., thiophene oligomers) via UV-Vis spectroscopy or titration against diphenylacetic acid .

Q. What are the most common side reactions involving this compound, and how can they be mitigated?

- Methodological Answer : Common issues include Wurtz-type coupling (due to excess Li) and solvent decomposition (e.g., THF ring-opening). Mitigation strategies include using substoichiometric Li (1.1–1.3 eq.), low temperatures (-30°C to -78°C), and alternative solvents like Et2O. Reaction progress should be monitored via in-situ IR spectroscopy to detect intermediates like lithium thienylamide .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in mechanistic studies (e.g., single-electron transfer vs. polar pathways) can be addressed via combined experimental and computational approaches:

- Experimental : Use radical traps (TEMPO) or isotopic labeling (<sup>13</sup>C-thiophene) to track intermediates.

- Computational : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare activation barriers for competing pathways .

Q. What strategies are effective for studying the air-sensitive nature of this compound in large-scale applications?

- Methodological Answer : Advanced handling techniques include:

- Glovebox-Free Systems : Use automated syringe pumps and sealed reactors with pressure sensors for real-time monitoring.

- Stabilization : Co-solvent systems (e.g., THF/DMPU) reduce aggregation and enhance stability.

- In-Situ Analytics : Utilize Raman spectroscopy with fiber-optic probes to track degradation without exposure .

Q. How can computational modeling predict the regioselectivity of this compound in heterocyclic functionalization?

- Methodological Answer : Molecular dynamics (MD) simulations paired with NBO (Natural Bond Orbital) analysis can map electron density distributions in thienyl intermediates. For example, Fukui indices identify nucleophilic sites (C2 vs. C5 positions), validated experimentally via competitive reactions with electrophiles like Me3SiCl .

Q. What experimental designs are recommended for analyzing the thermal stability of this compound under varying conditions?

- Methodological Answer : Design a factorial experiment varying temperature (-30°C to 25°C), solvent (THF vs. Et2O), and Li counterion (Li vs. K). Use DSC (Differential Scanning Calorimetry) to detect exothermic decomposition events and GC-MS to quantify residual reagent. Statistical tools (ANOVA) identify significant factors affecting stability .

Q. Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported <sup>13</sup>C NMR chemical shifts for this compound adducts?

- Methodological Answer : Discrepancies often arise from solvent polarity or aggregation effects. Validate shifts via:

- Standardization : Use a universal reference (e.g., TMS in identical solvent systems).

- Dilution Studies : Perform variable-concentration NMR to assess aggregation-dependent shifts.

- Cross-Validation : Compare with solid-state NMR or X-ray crystallography data .

Q. What methodologies can reconcile conflicting kinetic data for this compound in asymmetric induction reactions?

- Methodological Answer : Divergent Arrhenius plots may stem from competing reaction pathways. Use:

- Isotopic Labeling : <sup>6</sup>Li/<sup>7</sup>Li isotope effects to probe rate-determining steps.

- Eyring Analysis : Plot ln(k/T) vs. 1/T to distinguish enthalpic/entropic contributions.

- Microfluidic Reactors : Achieve precise temperature control (±0.1°C) for high-resolution kinetic studies .

Q. Experimental Design and Best Practices

Q. What are the critical parameters for designing reproducible lithiation reactions with this compound?

- Methodological Answer : Key parameters include:

- Solvent Purity : Karl Fischer titration to ensure H2O < 10 ppm.

- Substrate Preactivation : Pre-lithiation of substrates (e.g., aryl halides) to avoid competing deprotonation.

- Quenching Protocols : Use degassed methanol/HCl to prevent exothermic side reactions. Document all steps in SI (Supporting Information) for replication .

属性

IUPAC Name |

lithium;2H-thiophen-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHOZPMHMQQMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CS[C-]=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3LiS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950532 | |

| Record name | Lithium thiophen-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-07-4 | |

| Record name | 2-Thienyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium thiophen-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thienyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。